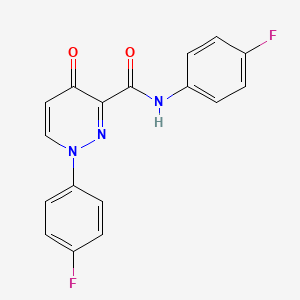

N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

N,1-Bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a six-membered dihydropyridazine ring with two adjacent nitrogen atoms, substituted at the N1 position and the carboxamide group with 4-fluorophenyl moieties. The compound’s structural features align with small-molecule inhibitors targeting kinase pathways, though specific biological data require further investigation.

Properties

Molecular Formula |

C17H11F2N3O2 |

|---|---|

Molecular Weight |

327.28 g/mol |

IUPAC Name |

N,1-bis(4-fluorophenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C17H11F2N3O2/c18-11-1-5-13(6-2-11)20-17(24)16-15(23)9-10-22(21-16)14-7-3-12(19)4-8-14/h1-10H,(H,20,24) |

InChI Key |

SYDDMFJFOBOBBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound, such as diethyl oxalate, under acidic conditions to yield the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key comparisons with structurally related compounds:

Key Comparative Insights

Quinoline derivatives () share the 4-oxo-1,4-dihydro motif but lack pyridazine’s dual nitrogen atoms, possibly reducing specificity for certain enzymatic targets .

Substituent Effects: 4-Fluorophenyl groups induce steric distortion in porphyrins () and thiazole-triazole hybrids (), suggesting similar nonplanar conformations in the target compound. This may enhance binding selectivity by avoiding flat, planar geometries common in promiscuous inhibitors . Carboxamide vs. Carboxylic Acid: The target’s carboxamide group (vs. carboxylic acid in ) likely improves cell permeability and metabolic stability .

Synthesis and Yield :

- Multi-step syntheses with hydrolysis (e.g., ) are common for such heterocycles. The target compound may require similar optimization for yield and purity.

Biological Activity: Naphthyridine and quinoline derivatives target cancer and bacterial pathways, respectively. The pyridazine core’s unique electronics and substituents may position the target compound as a kinase inhibitor with reduced off-target effects .

Biological Activity

N,1-bis(4-fluorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, antitubercular, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by the presence of a 4-fluorophenyl group and a carboxamide functional group. Its molecular formula is , indicating a complex structure that contributes to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, derivatives with similar structural motifs have shown significant activity against a range of pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Some derivatives demonstrated MIC values as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition: The compounds exhibited strong antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

- Non-cytotoxicity: The hemolytic activity was low (3.23% to 15.22% lysis), indicating a favorable safety profile .

Antitubercular Activity

The antitubercular potential of this compound has been highlighted in various studies focusing on its derivatives.

Research Insights:

- Inhibition of Mycobacterium tuberculosis: Compounds structurally related to this compound have shown significant inhibition of Mycobacterium tuberculosis, with some derivatives achieving MIC values indicative of potent activity .

- Mechanism of Action: The mechanism involves interference with bacterial cell wall synthesis and other vital processes within the bacteria .

Anticancer Activity

The anticancer properties of related compounds have also been investigated, particularly their effects on cancer cell lines.

Case Studies:

- In Vivo Efficacy: One study reported that a related compound showed complete tumor stasis in a human gastric carcinoma xenograft model following oral administration . This suggests potential for further development in cancer therapeutics.

- Mechanism Exploration: These compounds may act by inhibiting specific kinases involved in cancer cell proliferation and survival .

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies for this compound and its derivatives:

| Activity | MIC (μg/mL) | Biofilm Reduction (%) | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| Antimicrobial | 0.22 - 0.25 | Significant | >60 |

| Antitubercular | Specific values not disclosed | Not specified | Not specified |

| Anticancer | Complete tumor stasis observed | Not applicable | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.